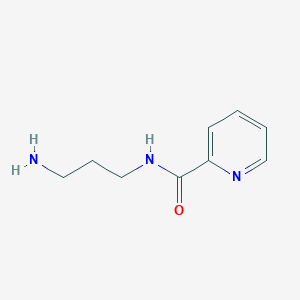

N-(3-aminopropyl)pyridine-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-aminopropyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOGJLKKQKQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(3-aminopropyl)pyridine-2-carboxamide and its Precursors

The traditional synthesis of this compound relies on well-understood, sequential reactions that build the molecule in a stepwise fashion. These methods prioritize reliability and the use of readily available starting materials.

The formation of the amide bond is the cornerstone of synthesizing the pyridine-2-carboxamide core. This transformation is typically achieved by reacting a derivative of pyridine-2-carboxylic acid (picolinic acid) with a suitable amine. A common and direct method involves the coupling of picolinic acid with 1,3-diaminopropane (B46017). To facilitate this reaction, which can be energetically unfavorable, various coupling agents and strategies are employed.

One approach is the in-situ activation of the carboxylic acid. For instance, converting picolinic acid to its acid chloride using reagents like thionyl chloride provides a highly reactive intermediate that readily couples with an amine. nih.gov Alternatively, peptide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base, can facilitate the direct coupling of carboxylic acids with amines in high yields. acs.org Boron-based reagents, like B(OCH₂CF₃)₃, have also emerged as effective mediators for direct amidation, allowing the reaction to proceed under mild conditions with equimolar amounts of the acid and amine. acs.org Another method involves using the sulfur trioxide-pyridine complex (SO₃·py) which can promote the amidation of various carboxylic acids with formamide (B127407) derivatives. oup.com

A straightforward synthesis analogous to the formation of similar compounds involves heating an ester of the carboxylic acid, such as ethyl nicotinate, with the desired amine, in this case, 1,3-diaminopropane. prepchem.com This method drives the reaction towards the thermodynamically stable amide product.

Table 1: Comparison of Amidation Methods for Carboxamide Formation

| Method | Activating/Coupling Agent | Key Features | Typical Yields |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | Highly reactive intermediate; may require base to neutralize HCl byproduct. | Good to Moderate nih.gov |

| Peptide Coupling | HBTU / Hünig's Base | Highly efficient; reaction is often complete in 1-2 hours. | Good to Excellent acs.org |

| Borate Esters | B(OCH₂CF₃)₃ | Operationally simple; can be carried out open to the air. | High acs.org |

| Ester Aminolysis | None (thermal) | Simple procedure; requires heating and removal of alcohol byproduct. | Good (based on analogy) prepchem.com |

The 3-aminopropyl group is typically introduced by using 1,3-diaminopropane as a key reagent. In the most direct synthetic route, one of the amino groups of 1,3-diaminopropane acts as the nucleophile that attacks an activated picolinic acid derivative, as described in the amidation section.

A significant challenge in this approach is achieving mono-acylation, as the diamine possesses two reactive sites, which can lead to the formation of a bis-acylated byproduct. To achieve selectivity, a large excess of the diamine can be used, favoring the statistical probability of a single reaction per picolinic acid molecule. Alternatively, a mono-protected version of 1,3-diaminopropane, such as N-Boc-1,3-diaminopropane, can be used. In this case, the protected amine is unreactive, ensuring that only the free primary amine participates in the amidation reaction. The protecting group (e.g., Boc) is then removed in a subsequent step, typically under acidic conditions, to reveal the terminal primary amine of the target compound.

An alternative, multi-step synthetic pathway can be envisioned starting from substituted pyridine (B92270) precursors such as 2-cyano-5-halopyridine. While the prompt specifies 1,2-diaminoethane, the synthesis of the target compound requires a three-carbon linker, making 1,3-diaminopropane the logical reactant.

This theoretical pathway would likely proceed via the following steps:

Nucleophilic Aromatic Substitution: The halo-substituent (e.g., chloro or bromo) on the pyridine ring is susceptible to substitution by a nucleophile. A mono-protected 1,3-diaminopropane could be used to displace the halide, forming a C-N bond and attaching the protected aminopropyl side chain to the pyridine ring.

Nitrile Hydrolysis: The cyano group (nitrile) at the 2-position of the pyridine ring would then be hydrolyzed to the desired carboxamide functional group. This transformation can be achieved under either acidic or basic conditions, often with heating.

Deprotection: The final step would involve the removal of the protecting group from the terminal amine of the side chain to yield this compound.

This route offers a different strategic approach, building the C-N bond at the pyridine ring first before forming the carboxamide.

Novel Approaches and Catalyst Development in this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods. Novel approaches to synthesizing the target molecule and its precursors reflect these principles.

Catalytic hydrogenation is a powerful and clean method for reducing nitriles to primary amines. bme.hu This is particularly relevant for synthesizing the 3-aminopropylamine portion of the target molecule or for reducing a nitrile precursor directly. For instance, a precursor like N-(2-cyanoethyl)pyridine-2-carboxamide could be hydrogenated to afford the final product in a single reductive step.

The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts. bme.hu The reaction proceeds through a highly reactive imine intermediate which can react with the primary amine product. bme.hu To suppress these side reactions, the hydrogenation is often carried out in the presence of ammonia (B1221849).

Various heterogeneous transition metal catalysts are effective for this transformation. bme.hu

Raney Nickel and Cobalt: These are classic, cost-effective catalysts used extensively in industrial applications.

Rhodium Catalysts: Rhodium-based catalysts have been shown to provide high conversion and selectivity to the primary amine, especially when used in a two-phase solvent system (e.g., an immiscible organic solvent and water) with a basic substance. google.com

Palladium Catalysts: Palladium on carbon (Pd/C) can be used for the catalytic transfer hydrogenation of nitriles using a hydrogen donor like ammonium (B1175870) formate, often under mild conditions. bme.hu

Table 2: Catalytic Systems for the Hydrogenation of Nitriles to Primary Amines

| Catalyst | Hydrogen Source | Typical Conditions | Key Features |

|---|---|---|---|

| Raney Nickel/Cobalt | H₂ gas | High pressure and temperature | Cost-effective; widely used industrially. acs.org |

| Rhodium | H₂ gas | Two-phase solvent system, presence of a base | High conversion and selectivity. google.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Mild conditions (25–40 °C) | Transfer hydrogenation; avoids high-pressure H₂. bme.hu |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for synthesizing complex molecules like pyridine derivatives. bohrium.comresearchgate.net These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs can be used to construct the pyridine ring, which can then be further elaborated to the target molecule.

Hantzsch Pyridine Synthesis: This is a classic MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. taylorfrancis.com Variations of this reaction can be used to produce different substitution patterns.

Four-Component Reactions: Modern methods often involve the one-pot reaction of an aldehyde, a ketone (or other active methylene (B1212753) compound), a nitrile (like malononitrile), and ammonium acetate (B1210297). semanticscholar.org These reactions can be promoted by catalysts or microwave irradiation and can efficiently produce highly substituted 2-amino-3-cyanopyridines or similar structures. nih.govsemanticscholar.orgacs.org

The pyridine derivatives synthesized via MCRs, such as those containing ester or cyano groups at the 2-position, are ideal intermediates. They can be subsequently converted to this compound using the established amidation or reduction methodologies described previously. bohrium.comresearchgate.net This combination of MCRs with subsequent functional group transformations provides a powerful and flexible approach to the target compound.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification, offering three primary sites for derivatization: the pyridine ring, the amide linkage, and the terminal amine group. These sites allow for systematic structural modifications to generate a diverse library of analogs for various research applications.

Modifications at the Pyridine Ring for Analog Generation

The pyridine ring of the this compound scaffold is a key target for analog generation. Its aromatic nature allows for various substitution reactions, enabling the introduction of a wide range of functional groups. These modifications can significantly alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule.

One common strategy involves the introduction of halogen atoms, such as fluorine or chlorine, onto the pyridine ring. For instance, fluorinated analogs of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems have been synthesized, demonstrating that functional groups can be introduced at various positions on the heterocyclic ring. A mild, high-yield procedure for synthesizing both symmetrical and asymmetrical imides with functional groups on the pyridine rings has been reported. This approach can be adapted to create analogs of this compound. For example, 3-fluoropyridine-2-carbonyl chloride can be used as a precursor to introduce a fluorine atom at the 3-position of the pyridine ring.

In addition to halogenation, other substitution patterns can be explored. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on pyridine rings, allowing for the introduction of alkyl, aryl, and other functional groups. The synthesis of thieno[2,3-b]pyridine-2-carboxamides with varied substitution patterns on phenyl rings attached to the core structure highlights how peripheral aromatic systems can be modified to study structure-activity relationships.

| Modification Type | Reagents/Conditions | Position of Modification | Resulting Functional Group | Reference Example |

|---|---|---|---|---|

| Fluorination | 3-Fluoropyridin-2-carbonyl chloride | 3-position | -F | Synthesis of N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide |

| Chlorination | 3-chloropyrazine-2-carbonitrile (by analogy) | Various | -Cl | Synthesis of 3-chloropyrazine-2-carboxamide (B1267238) derivatives |

| Amino-dehalogenation | Substituted benzylamines | Various | -NH-benzyl | Reaction on 3-chloropyrazine-2-carboxamide scaffold |

Functional Group Transformations at the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo specific chemical transformations. These reactions can be used to cleave the molecule or to alter its electronic and coordination properties.

A significant transformation is the reductive cleavage of the picolinamide (B142947) moiety. Treatment of picolinic amides with excess zinc in aqueous hydrochloric acid at room temperature can afford the corresponding amines in good to excellent yields. This reaction effectively cleaves the amide bond, separating the pyridine-2-yl moiety from the aminopropyl side chain. The mild conditions of this reaction tolerate a variety of other functional groups, making the picolinamide group a useful protecting group that can be selectively removed.

The amide group's reactivity can also be influenced by metal coordination. The binding of metal ions such as Co(II), Ni(II), Cu(II), and Pd(II) to the amide group can induce deprotonation of the amide nitrogen. bohrium.com This changes the coordination properties of the ligand and can make the amide proton labile, which is a key consideration in the study of metal-ligand complexes involving this scaffold. bohrium.com

Chemical Derivatization of the Terminal Amine Group

The terminal primary amine of the 3-aminopropyl chain is a highly versatile functional group for derivatization, readily undergoing reactions such as acylation, alkylation, and urea (B33335) formation. These modifications allow for the attachment of a wide array of substituents, significantly expanding the chemical diversity of the parent scaffold.

N-Alkylation: The terminal amine can be alkylated to form secondary or tertiary amines. A common and controlled method for this transformation is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, often one-pot, process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding alkylated amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.com Direct alkylation with alkyl halides is also possible but can be difficult to control, often leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org

N-Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides or anhydrides to form a new, stable amide bond. This is one of the most common derivatization methods for primary amines. libretexts.org For example, reaction with acetyl chloride would yield N-(3-(acetylamino)propyl)pyridine-2-carboxamide. This reaction is typically straightforward and high-yielding.

Urea Formation: The terminal amine can be converted into a substituted urea. This is often achieved by reacting the amine with an isocyanate. nih.gov Alternatively, methods that avoid the direct use of isocyanates have been developed. For instance, Boc-protected amines can be transformed into ureas via the in-situ generation of isocyanates using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.org This allows for the synthesis of a wide variety of unsymmetrical ureas under controlled conditions. organic-chemistry.orgresearchgate.net

| Derivatization Reaction | Typical Reagents | Product Functional Group | Key Features |

|---|---|---|---|

| Reductive Amination (N-Alkylation) | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine | Controlled mono- or di-alkylation; avoids over-alkylation. masterorganicchemistry.comwikipedia.org |

| Direct N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Secondary, Tertiary, Quaternary Amine Salts | Can lead to a mixture of products; less controlled. masterorganicchemistry.comlibretexts.org |

| N-Acylation | Acyl Chloride (RCOCl), Anhydride ((RCO)₂O) | Amide | Generally high-yielding and forms a stable amide bond. libretexts.org |

| Urea Formation | Isocyanate (R-N=C=O) or in-situ generation | Substituted Urea | Creates a urea linkage for hydrogen bonding applications. nih.gov |

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for N-(3-aminopropyl)pyridine-2-carboxamide Characterization

Modern spectroscopic methods offer non-destructive and highly sensitive means to probe the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for researchers, each providing unique and complementary structural data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR spectroscopy identifies the chemical environment of each hydrogen atom, revealing key information about the pyridine (B92270) ring, the aminopropyl chain, and the amide and amine protons. The chemical shifts (δ) indicate the electronic environment of the protons, while spin-spin coupling patterns reveal the connectivity between neighboring protons. For this compound, distinct signals are expected for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures like pyridine-2-carboxamide and aminopropyl derivatives. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O) | - | ~165 |

| C3 | ~8.2 | ~122 |

| C4 | ~7.9 | ~137 |

| C5 | ~7.5 | ~126 |

| C6 | ~8.6 | ~148 |

| Atom Position (Propyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₂ | ~3.5 | ~39 |

| CH₂-CH₂-CH₂ | ~1.8 | ~30 |

| CH₂-NH₂ | ~2.8 | ~40 |

| Other Protons | Predicted ¹H Shift (ppm) | |

| Amide N-H | ~8.5 (broad) | |

| Amine N-H₂ | ~1.5-2.5 (broad) |

Data is illustrative and based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, MS analysis would confirm the molecular mass of 179.22 g/mol .

In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the propyl chain. nih.gov Common fragmentation of aromatic amides involves the formation of a stable benzoyl or, in this case, a picolinoyl cation. nih.gov Alpha-cleavage is also a dominant fragmentation pathway for aliphatic amines. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 179 | [M]⁺ | Molecular Ion |

| 123 | [C₆H₄N₂O]⁺ | Cleavage of the N-propyl bond |

| 106 | [C₆H₄NO]⁺ | Picolinoyl cation (loss of NH) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (loss of CONH₂) |

| 58 | [C₃H₈N]⁺ | Aminopropyl fragment |

| 30 | [CH₄N]⁺ | Common amine fragment [CH₂=NH₂]⁺ |

This table presents plausible fragmentation patterns based on general principles of mass spectrometry. nih.govlibretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the secondary amide group is typically confirmed by a strong C=O (carbonyl) stretching vibration and an N-H stretching vibration. The primary amine group of the propyl side chain would also show characteristic N-H stretching bands. The aromatic pyridine ring gives rise to C=C and C-H stretching vibrations in specific regions of the spectrum. bohrium.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3200 - 3400 | Medium, broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Amide C=O (Amide I) | C=O Stretch | 1630 - 1680 | Strong |

| Amide N-H Bend (Amide II) | N-H Bend | 1510 - 1570 | Medium to strong |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to weak |

Values are based on established correlation tables for IR spectroscopy. libretexts.org

Chromatographic and Separation Methodologies for Purity Assessment in Research

Assessing the purity of this compound is critical for ensuring the reliability and reproducibility of research findings. Chromatographic techniques are the primary methods used for this purpose, separating the target compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar, basic compound like this compound, reversed-phase HPLC is a common approach. helixchrom.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation of related pyridine derivatives often utilizes a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. cmes.org The pH of the buffer can be adjusted to control the ionization state of the amine and pyridine groups, thereby influencing retention time and peak shape. Detection is typically performed using a UV detector, as the pyridine ring possesses a strong chromophore. cmes.orghelixchrom.com

Table 4: Representative HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Phosphate or Formate Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~260-280 nm |

| Injection Volume | 10 µL |

These parameters are based on common methods for analyzing aminopyridines and related compounds and may require optimization for this compound. helixchrom.comcmes.org

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While the polarity and hydrogen-bonding capacity of this compound might necessitate derivatization to improve its volatility and chromatographic behavior, GC can still be a valuable tool for purity assessment.

When coupled with a Nitrogen-Phosphorus Detector (NPD), GC offers high selectivity and sensitivity for nitrogen-containing compounds. This makes GC-NPD an excellent choice for detecting and quantifying this compound, even in complex matrices. The method would involve injecting the sample onto a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The NPD then selectively responds to the nitrogen atoms in the eluted compound, providing a highly specific signal.

Table 5: Illustrative Gas Chromatography Method Parameters

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | ~300 °C |

Specific conditions would require development and validation for the target analyte.

X-ray Crystallography in Determining Solid-State Molecular and Supramolecular Structures

Research on compounds structurally related to this compound demonstrates the power of X-ray diffraction in elucidating detailed solid-state features. The analysis reveals how individual molecules self-assemble into highly ordered, extended structures through a combination of hydrogen bonding and other non-covalent interactions.

Molecular Conformation

The crystal structures of various pyridine-2-carboxamides reveal that the conformation of the molecule is a critical factor in its packing. For instance, in some derivatives, the two pyridine rings are not coplanar. In the case of 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the dihedral angle between the best planes of the two pyridine rings is 29.73 (11)°. nih.gov In contrast, other related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamide, exhibit a nearly planar conformation with a small dihedral angle of 5.2 (2)° between the pyridine rings. nih.gov This planarity, or lack thereof, directly influences how molecules interact with their neighbors in the crystal lattice.

Supramolecular Assembly via Hydrogen Bonding

The pyridine-2-carboxamide scaffold contains multiple hydrogen bond donors (amide N-H, terminal amine N-H) and acceptors (pyridine N, carbonyl O, terminal amine N). These sites are fundamental to the formation of robust supramolecular assemblies.

Amide-Amide Hydrogen Bonding: A prevalent motif involves complementary pairs of amide N-H···O hydrogen bonds, which effectively link individual molecules into one-dimensional chains. nih.gov

Chain and Sheet Formation: Studies on N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide), an analog sharing a propyl linker, show that conventional N-H···O hydrogen bonding leads to the formation of one-dimensional chains. nih.gov Similarly, other derivatives like N′-aminopyridine-2-carboximidamide form 1D chains or even 2D networks through intermolecular N—H⋯N hydrogen-bonding interactions. researchgate.net In the crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide, N—H⋯O and N—H⋯N hydrogen bonds link molecules into distinct sheets.

Intramolecular Hydrogen Bonding: In addition to linking different molecules, hydrogen bonds can form within a single molecule. Intramolecular N—H⋯O hydrogen bonds are observed in some structures, which helps to stabilize the molecular conformation.

The Role of π-π Stacking Interactions

The aromatic pyridine rings are prone to engaging in π-π stacking interactions, which work in concert with hydrogen bonding to build the final three-dimensional structure. These interactions are common in pyridine carboxamide derivatives. asianpubs.orgresearchgate.net For example, hydrogen-bonded chains can interlock through π-π interactions between the pyridine rings of adjacent molecules, leading to the formation of layered sheets. nih.gov In some cases, these stacking interactions result in alternating interplanar separations of 3.439 (1) and 3.476 (1) Å in the crystal lattice. researchgate.net

The combination of directional hydrogen bonds and less directional π-stacking allows for the construction of complex and varied solid-state architectures, from simple chains to intricate three-dimensional lattices. nih.gov

Interactive Data Tables

Crystallographic data for several pyridine-2-carboxamide derivatives, which serve as structural models, are presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₄O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5143 (5) |

| b (Å) | 9.0305 (5) |

| c (Å) | 9.9059 (5) |

| α (°) | 84.771 (2) |

| β (°) | 78.892 (2) |

| γ (°) | 71.491 (2) |

| Volume (ų) | 699.94 (7) |

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6955 (14) |

| b (Å) | 3.8408 (5) |

| c (Å) | 14.592 (4) |

| β (°) | 91.631 (19) |

| Volume (ų) | 319.08 (12) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of pyridine (B92270) carboxamide derivatives. nih.govmdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov Analysis of electrostatic potential (ESP) maps helps identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack and potential locations for hydrogen bonding. mdpi.com These quantum chemical descriptors are not only crucial for understanding reactivity but also serve as inputs for developing predictive Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net

Table 1: Sample Quantum Chemical Descriptors for Pyridine Carboxamide Derivatives

| Descriptor | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting reactivity in redox reactions |

| LUMO Energy | Electron-accepting ability | Assessing electrophilicity |

| HOMO-LUMO Gap | Chemical reactivity and stability | Indicator of kinetic stability |

| Dipole Moment | Molecular polarity | Influences solubility and ligand-receptor interactions |

| Electrostatic Potential (ESP) | Charge distribution map | Identifying sites for non-covalent interactions |

Molecular Docking and Dynamics Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. cmjpublishers.com For N-(3-aminopropyl)pyridine-2-carboxamide and related aminopyridine carboxamides, docking studies have been instrumental in understanding their interactions with protein kinases like c-Jun N-terminal kinase-1 (JNK-1). nih.gov These simulations place the ligand into the active site of the target protein and score the different poses based on binding affinity. nih.govrjptonline.org The results provide a detailed 3D model of the ligand-protein complex, highlighting crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the binding pocket. rjptonline.orgmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. researchgate.net MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the ligand and protein and confirming that the interactions predicted by docking are stable in a dynamic, solvated environment. researchgate.net

Table 2: Example of Ligand-Target Interactions Identified by Molecular Docking

| Interaction Type | Ligand Group | Protein Residue (Example: JNK-1) | Importance |

|---|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen | Methionine (hinge region) | Anchors the ligand in the ATP binding site. nih.gov |

| Hydrogen Bond | Amide N-H | Glutamate | Provides additional binding affinity. |

| Hydrophobic Interaction | Pyridine Ring | Leucine, Valine, Isoleucine | Stabilizes the complex in the hydrophobic pocket. |

| Hydrogen Bond | Aminopropyl Group | Aspartate | Contributes to specificity and potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyridine carboxamide derivatives, 2D and 3D-QSAR studies have been successfully conducted to build models that predict their inhibitory activity against targets like JNK-1. nih.govresearchgate.netnih.gov

In a QSAR study, molecular descriptors (numerical representations of chemical structure) are calculated for a set of molecules with known activities. nih.govresearchgate.net These descriptors can be quantum chemical (e.g., HOMO/LUMO energies), topological, or steric. nih.gov Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that correlates the descriptors with the activity (e.g., IC₅₀ values). idosi.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based steric and electrostatic fields to build more sophisticated models. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 3: Statistical Parameters for a Sample QSAR Model

| Parameter | Symbol | Description | Ideal Value |

|---|---|---|---|

| Correlation Coefficient | R | Measures the fit of the regression equation. | Close to 1.0 |

| Coefficient of Determination | R² | Indicates the proportion of variance in the activity explained by the model. | > 0.6 |

| Cross-validated R² | q² or R²_CV | Measures the predictive power of the model using a "leave-one-out" method. nih.gov | > 0.5 |

| Fischer's F-test value | F | Indicates the statistical significance of the model. | High value |

| Standard Error of Estimate | S | Measures the deviation of predicted values from experimental values. | Low value |

Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery Research

Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for a series of active pyridine carboxamides would typically include features like hydrogen bond acceptors (e.g., pyridine nitrogen, carbonyl oxygen), hydrogen bond donors (e.g., amide N-H), and aromatic rings. researchgate.net

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore model. nih.gov The resulting "hits" are molecules that are predicted to have the desired biological activity and can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates.

Table 4: Common Features in a Pyridine Carboxamide Pharmacophore Model

| Pharmacophoric Feature | Corresponding Chemical Group |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen, Carbonyl Oxygen |

| Hydrogen Bond Donor (HBD) | Amide N-H, Amino N-H |

| Aromatic Ring (AR) | Pyridine Ring |

| Positive Ionizable (PI) | Terminal Amino Group (protonated) |

| Hydrophobic (HY) | Alkyl chain (propyl group) |

Energy Minimization and Conformational Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. Computational methods are used to perform energy minimization, a process that systematically alters the geometry of the molecule to find the conformation with the lowest potential energy, known as the global minimum.

This analysis involves calculating the potential energy of the molecule as a function of its torsional angles. The results can be visualized as a potential energy surface, which maps the energy landscape of the molecule and identifies stable low-energy conformers and the energy barriers between them. researchgate.net Identifying the preferred conformation is crucial because it represents the most likely shape the molecule will adopt when interacting with a biological target, thus providing a more accurate starting point for molecular docking and other computational studies. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

Enzymatic Modulation and Cellular Signaling Pathway Investigations

Derivatives of pyridine-2-carboxamide have been investigated for their ability to modulate the activity of several key enzyme families, including kinases and phosphodiesterases, which are crucial components of cellular signaling pathways.

Kinase Inhibition Studies (e.g., HPK1, LIMK1)

The pyridine-2-carboxamide core structure has been identified as a valuable scaffold for the development of kinase inhibitors. Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases.

Research into a series of pyridine-2-carboxamide analogues has demonstrated potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1). nih.govnih.gov HPK1 is a negative regulator of T-cell activation, making it an attractive target in immunotherapy. nih.govnih.gov One particular analogue, compound 19, showed significant in vitro inhibitory activity and excellent selectivity. nih.govnih.gov

Similarly, the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold has been identified as an inhibitor of LIM domain kinase 1 (LIMK1). researchgate.net LIMK1 is involved in regulating actin cytoskeletal dynamics and is a target for conditions involving cell motility and proliferation. researchgate.net A high-throughput screening campaign successfully identified these compounds, leading to further optimization efforts to increase potency. researchgate.netrsc.org

| Compound Class | Target Kinase | Key Findings | Reported IC₅₀ Values |

|---|---|---|---|

| Pyridine-2-carboxamide Analogues | HPK1 | Demonstrated strong inhibitory activity and good kinase selectivity. nih.govnih.gov | Specific IC₅₀ values for this compound are not detailed in the provided sources, but related analogues show potent inhibition. nih.govnih.govresearchgate.net |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | LIMK1 | Identified as a promising scaffold for LIMK1 inhibition through high-throughput screening. researchgate.netrsc.org | IC₅₀ values for initial hits were greater than 50 μM, with subsequent optimization leading to more potent derivatives. nih.gov |

Phosphodiesterase Type 4 (PDE4) Inhibitory Research

Phosphodiesterase type 4 (PDE4) is an enzyme responsible for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. The pyridine-2-carboxamide scaffold has been incorporated into more complex heterocyclic systems to explore PDE4 inhibition.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent inhibitors of the PDE4B isoform. nih.gov These compounds were developed based on a scaffold-hopping approach from known PDE4B inhibitors. nih.gov Notably, compound 11h from this series, which features a 3,3-difluoroazetidine (B2684565) ring, demonstrated high inhibitory activity and a six-fold selectivity for PDE4B over the PDE4D isoform. nih.gov This selectivity is significant as the inhibition of PDE4D has been associated with certain side effects. nih.gov

| Compound ID | Scaffold | PDE4B IC₅₀ (μM) | Selectivity (PDE4B vs. PDE4D) |

|---|---|---|---|

| 7 | 1H-Pyrrolo[2,3-b]pyridine | 0.48 | N/A |

| 11g | 1H-Pyrrolo[2,3-b]pyridine with 3-fluoroazetidine | 0.23 | Selective, with 77% inhibition of PDE4D at 10 μM. nih.gov |

| 11h | 1H-Pyrrolo[2,3-b]pyridine with 3,3-difluoroazetidine | 0.14 | ~6-fold selective over PDE4D (IC₅₀ = 0.88 μM). nih.gov |

Modulation of Enzyme Activity through Interaction with Biomolecules

The biological activity of pyridine carboxamide derivatives can be initiated through specific interactions with microbial enzymes. A notable example is the compound MMV687254, a pyridine carboxamide derivative identified as a promising agent against Mycobacterium tuberculosis. nih.govnih.gov

Mechanistic studies have revealed that MMV687254 functions as a prodrug. nih.govnih.gov Its antimycobacterial effect is dependent on its hydrolysis by the mycobacterial amidase enzyme, AmiC. nih.govnih.gov This enzymatic conversion activates the compound, leading to the inhibition of bacterial growth. This mode of action, where a bacterial enzyme is required to activate the therapeutic agent, represents a targeted approach and highlights the intricate interactions between small molecules and biological macromolecules.

Antimicrobial Efficacy and Mechanistic Research

The pyridine-2-carboxamide structure and its analogues have been explored for their potential to combat various pathogens, including bacteria and fungi.

Antibacterial Activity Studies (e.g., against Mycobacterium tuberculosis)

Tuberculosis remains a significant global health challenge, necessitating the discovery of new drugs with novel mechanisms of action. Phenotypic screening of compound libraries has identified the pyridine carboxamide scaffold as a promising starting point for new anti-tuberculosis agents. nih.gov

The derivative MMV687254 is specifically active against Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.gov It demonstrates a bacteriostatic effect in liquid cultures and a bactericidal effect within infected macrophages. nih.gov Further research on the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has also shown potential against M. tuberculosis. rsc.org Some compounds in this series were found to be potent inhibitors, with activity against strains of M. tuberculosis that have reduced expression of the signal peptidase LepB. rsc.org

| Compound/Series | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| MMV687254 | M. tuberculosis | Growth Inhibition | Active in vitro and in macrophages. nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af) | M. tuberculosis (wild-type) | IC₉₀ | 1.2 μM. rsc.org |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af) | M. tuberculosis (LepB hypomorph) | IC₉₀ | 0.41 μM. rsc.org |

Antifungal Investigations (e.g., against Trichophyton interdigitale, Candida albicans)

The emergence of fungal infections resistant to existing treatments has spurred the search for new antifungal agents. Structural analogues of pyridine-2-carboxamide, such as nicotinamides (pyridine-3-carboxamides) and pyrazine-2-carboxamides, have been evaluated for their antifungal properties.

A study on nicotinamide (B372718) derivatives identified a lead compound, 16g (2-amino-N-(3-isopropylphenyl)nicotinamide), with potent activity against Candida albicans, including fluconazole-resistant strains. nih.govnih.gov Its minimum inhibitory concentration (MIC) against C. albicans SC5314 was 0.25 μg/mL. nih.govnih.gov The compound also showed moderate activity against species of Trichophyton. nih.govnih.gov The proposed mechanism for these nicotinamide derivatives involves the disruption of the fungal cell wall. nih.govnih.gov Additionally, N-substituted 3-aminopyrazine-2-carboxamides, which are structurally similar to pyridine-2-carboxamides, have demonstrated antifungal activity against both Trichophyton interdigitale and Candida albicans.

| Compound Class | Fungal Species | Activity Metric | Result |

|---|---|---|---|

| Nicotinamide Derivative (16g) | Candida albicans SC5314 | MIC | 0.25 μg/mL. nih.govnih.gov |

| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | MIC | 0.125–1 μg/mL. nih.govnih.gov |

| Nicotinamide Derivative (16g) | Trichophyton spp. | Activity | Moderate. nih.govnih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale & Candida albicans | Activity | Observed. |

Biological Activities and Mechanistic Research of N 3 Aminopropyl Pyridine 2 Carboxamide

The chemical compound N-(3-aminopropyl)pyridine-2-carboxamide, a member of the pyridine (B92270) carboxamide class, has been a subject of scientific inquiry due to its potential biological activities. Research has explored its role in several key areas, including antiproliferative effects, receptor modulation, and agricultural applications for plant disease resistance. This article focuses solely on the non-clinical biological activities and mechanistic research associated with this compound and its close structural analogs.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes Utilizing N-(3-aminopropyl)pyridine-2-carboxamide

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements.

Complexes of this compound and related ligands have been synthesized with a range of transition metals, showcasing the ligand's adaptability.

Copper(II) Complexes: Copper(II) complexes with pyridine (B92270) carboxamide ligands are well-documented. For instance, the reaction of pyridine dicarboxamides with copper(II) acetate (B1210297) has been shown to yield trinuclear and tetranuclear copper(II) complexes. researchgate.netbohrium.com In these structures, the ligand often coordinates to the copper(II) centers through the pyridine nitrogen and the deprotonated amide nitrogen atoms. researchgate.netbohrium.com The flexible aminopropyl side chain of this compound can also participate in coordination, potentially leading to the formation of mononuclear or polynuclear species depending on the reaction stoichiometry and conditions. The coordination geometry around the Cu(II) ion in such complexes is often distorted square pyramidal or octahedral. mdpi.com

Nickel(II) Complexes: Nickel(II) readily forms complexes with pyridine-containing ligands. Studies on related systems with aminopropyl pendant arms have shown the formation of five-coordinate nickel(II) complexes. jscimedcentral.com The coordination environment is typically defined by the nitrogen atoms of the pyridine ring, the amide group, and the terminal amino group of the propyl chain. The resulting geometry can be square planar or octahedral, depending on the coordination of additional ligands or solvent molecules. bohrium.com

Iron(III) Complexes: While specific studies on iron(III) complexes of this compound are limited, the coordination chemistry of iron(III) with similar pyridine- and amide-containing ligands suggests the formation of stable complexes. For example, pentacoordinate iron(III) complexes have been synthesized with ligands incorporating tris-(2-pyridylmethyl)amine moieties. In such complexes, the iron(III) center is coordinated by multiple nitrogen atoms from the pyridine rings and other donor groups.

Table 1: Representative Transition Metal Complexes of Pyridine Carboxamide and Aminopyridine Ligands

| Metal Ion | Ligand Type | Observed Geometries | Key Structural Features |

|---|---|---|---|

| Copper(II) | Pyridine dicarboxamide | Square pyramidal, Octahedral | Formation of mono-, di-, tri-, and tetranuclear complexes. researchgate.netbohrium.com |

| Nickel(II) | Pyridine-containing macrocycle with aminopropyl arm | Square planar, Five-coordinate | Coordination of the primary amino group from the pendant arm. jscimedcentral.com |

| Iron(III) | Pentacoordinate ligand based on tris-(2-pyridylmethyl)amine | Low spin, Rhombic EPR signals | Monomeric iron(III) complexes with a carboxamido nitrogen in the coordination sphere. |

This compound offers several potential chelation modes. A common mode involves the coordination of the pyridine nitrogen atom and the oxygen atom of the amide group to a metal center, forming a stable five-membered chelate ring. This bidentate coordination is a recurring motif in the chemistry of 2-pyridinecarboxamides. mdpi.com

Alternatively, under basic conditions, the amide proton can be removed, allowing for coordination through the deprotonated amide nitrogen. This mode of binding has been observed in several copper(II) complexes of pyridine dicarboxamides. researchgate.netbohrium.com The aminopropyl chain introduces further possibilities, where the terminal amino group can also coordinate to the metal center, leading to a tridentate chelation involving the pyridine nitrogen, the amide group (either through oxygen or nitrogen), and the terminal amine.

Supramolecular Assembly and Advanced Material Science Applications

The structure of this compound, with its hydrogen bond donors (amide and amine N-H) and acceptors (pyridine nitrogen, amide oxygen), makes it an excellent candidate for the construction of supramolecular assemblies. N-(Pyridine-2-carbonyl)pyridine-2-carboxamide systems are recognized as valuable building blocks for self-assembly into larger super-architectures, driven by hydrogen bonding. nih.gov These non-covalent interactions can direct the assembly of individual molecules into one-, two-, or three-dimensional networks.

The interplay of metal coordination and supramolecular interactions, such as hydrogen bonding and π-π stacking between pyridine rings, can lead to the formation of coordination polymers. wikipedia.org These materials are of interest for applications in areas such as gas storage, catalysis, and molecular sensing. The aminopropyl group can play a crucial role in directing the supramolecular network through additional hydrogen bonding interactions.

Mechanistic Studies of Metal-Ligand Interactions and Complex Stability

The stability of metal complexes formed with this compound is governed by a combination of thermodynamic and kinetic factors. The chelate effect, resulting from the multidentate nature of the ligand, is expected to contribute significantly to the thermodynamic stability of the complexes. The formation of five- or six-membered chelate rings upon coordination of the pyridine nitrogen, amide oxygen/nitrogen, and the terminal amine is entropically favored.

Mechanistic studies on the formation of these complexes would likely reveal a stepwise process, with initial coordination of the most accessible donor site, followed by subsequent ring-closure steps. The kinetics of these processes would be influenced by factors such as the nature of the metal ion, the solvent, and the pH of the solution. Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure and bonding within these complexes, helping to rationalize their stability and reactivity. scirp.org

Table 2: Factors Influencing the Stability of Metal Complexes with this compound

| Factor | Description |

|---|---|

| Chelate Effect | The multidentate nature of the ligand leads to the formation of stable chelate rings, enhancing thermodynamic stability. |

| Nature of the Metal Ion | The stability of the complexes is expected to follow the Irving-Williams series. researchgate.net |

| pH of the Solution | The protonation state of the ligand, particularly the terminal amino group and the potential deprotonation of the amide, is pH-dependent and affects coordination. |

| Steric Hindrance | The geometry of the ligand and its substituents can influence the coordination geometry and stability of the resulting complex. |

| Solvent Effects | The coordinating ability of the solvent can compete with the ligand for binding sites on the metal ion. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Structural Modifications on Biological Activity and Ligand Properties

The quintessential structure of N-(3-aminopropyl)pyridine-2-carboxamide can be dissected into three key components for SAR analysis: the pyridine (B92270) ring, the carboxamide linker, and the N-(3-aminopropyl) side chain. Modifications to each of these regions have been shown to significantly impact the compound's biological and physicochemical properties.

The Pyridine Ring: The pyridine moiety often acts as a crucial interaction domain, participating in hydrogen bonding, π-π stacking, and metal coordination. The nitrogen atom in the pyridine ring can modulate the compound's basicity and solubility. Substitutions on the pyridine ring can drastically alter activity. For instance, in related pyridine derivatives, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the ring, thereby affecting its interaction with target proteins. mdpi.com

The Carboxamide Linker: The amide bond is a critical structural element, often involved in hydrogen bonding with biological targets. Its relative rigidity helps in maintaining a specific conformation of the molecule. Studies on related carboxamides have shown that the orientation and planarity of the amide group are vital for activity.

The N-(3-aminopropyl) Side Chain: This flexible linker with a terminal primary amine is a key determinant of the compound's properties, particularly its basicity and ability to form ionic interactions. SAR studies on analogous compounds, such as N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, have demonstrated that the length and lipophilicity of the alkylamino side chain are closely linked to their antimycobacterial activity. mdpi.com An increase in the length of the alkyl chain often correlates with increased lipophilicity, which can enhance cell membrane permeability and, consequently, biological activity, up to a certain point where increased lipophilicity might lead to decreased solubility or off-target effects. mdpi.comresearchgate.net

Furthermore, N-alkylation of the terminal amine can influence the compound's basicity and steric profile, which in turn can affect its binding affinity and selectivity for a particular target.

| Structural Modification | Region | Observed Impact on Biological Activity (in related analogs) | Reference |

|---|---|---|---|

| Substitution on the pyridine ring | Pyridine Moiety | Modulates electronic properties, influencing target interactions. | mdpi.com |

| Alteration of the carboxamide linker | Linker | Affects conformational rigidity and hydrogen bonding capacity. | |

| Variation in the length of the N-alkyl side chain | Side Chain | Impacts lipophilicity and membrane permeability; often correlates with potency. | mdpi.comresearchgate.net |

| N-alkylation of the terminal amine | Side Chain | Alters basicity and steric hindrance, affecting binding affinity. | mdpi.com |

Rational Design Strategies for Optimizing Functional Profiles of this compound Analogs

Rational drug design aims to optimize the therapeutic properties of a lead compound, such as this compound, by making targeted structural modifications based on an understanding of its biological target and SAR.

One prominent area where pyridine-containing compounds have been rationally designed is in the development of histone deacetylase (HDAC) inhibitors. nih.govmdpi.com In this context, the general pharmacophore model for an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a surface recognition or "capping" group. The this compound scaffold can be conceptualized within this model, where the pyridine ring acts as the capping group, interacting with residues at the rim of the HDAC active site. mdpi.com The aminopropyl chain can function as part of the linker, which occupies the enzyme's catalytic tunnel.

Strategies for optimizing analogs of this compound often involve:

Modification of the Linker: The length, rigidity, and composition of the linker are critical for optimal positioning of the ZBG and the capping group within the active site. nih.gov For the aminopropyl chain, variations in length (e.g., aminobutyl, aminoethyl) can be explored to achieve optimal interactions. Introducing conformational constraints, such as cyclic structures, into the linker can also enhance binding affinity and selectivity by reducing the entropic penalty upon binding. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the terminal primary amine could be replaced with other basic groups to fine-tune the pKa and interaction profile.

Scaffold Hopping: The pyridine-2-carboxamide core can be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

| Design Strategy | Rationale | Example Application (in related compounds) | Reference |

|---|---|---|---|

| Linker Modification (Length and Rigidity) | To optimize the orientation of functional groups within the target's active site. | Varying the length of the linker in PROTACs to stabilize the ternary complex. | nih.gov |

| Bioisosteric Replacement | To improve physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity. | Replacement of a hydroxamate ZBG with a 2-aminobenzamide (B116534) group in HDAC inhibitors to improve selectivity. | mdpi.com |

| Scaffold Hopping | To explore novel chemical scaffolds with potentially improved properties. | Replacing a pyridine capping group with other heteroaromatic systems in HDAC inhibitors. | nih.gov |

Chemoinformatic Approaches to SAR Analysis and Lead Optimization

Chemoinformatics provides a powerful suite of computational tools to analyze and predict the SAR of compounds like this compound, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key chemoinformatic technique used to correlate the chemical structure of a series of compounds with their biological activity. For aminopyridine carboxamides, 2D and 3D-QSAR studies have been employed to build predictive models. derpharmachemica.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size, and electronic parameters), to derive a mathematical equation that can predict the activity of novel, untested analogs. Such models have indicated that properties like dipole moment, logP, and shape flexibility can be important for the inhibitory activity of aminopyridine carboxamides. derpharmachemica.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target. For this compound analogs, a pharmacophore model would likely include features for the pyridine ring, the amide group, and the terminal amine. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs of this compound, docking studies can provide insights into the specific interactions with amino acid residues in the active site of a target protein. This information is invaluable for understanding the molecular basis of SAR and for designing modifications that can enhance binding affinity. For example, docking studies of pyrazine-linked 2-aminobenzamides as HDAC inhibitors have helped to rationalize their in vitro activity and guide further SAR studies. researchgate.net

By integrating these chemoinformatic approaches, researchers can more efficiently navigate the vast chemical space to identify and optimize analogs of this compound with improved functional profiles.

Future Research Directions and Translational Perspectives

Integration of Advanced Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of N-(3-aminopropyl)pyridine-2-carboxamide is fundamental to its clinical translation. Advanced 'omics' technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to elucidate the molecular pathways modulated by this compound.

Transcriptomics: RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression in response to treatment with this compound. This can help identify not only the primary targets but also the downstream signaling cascades affected by the compound.

Proteomics: Techniques such as mass spectrometry-based proteomics can be employed to identify direct protein binders of the compound. Furthermore, post-translational modifications and changes in protein abundance following treatment can offer insights into the compound's functional effects at the protein level.

Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with this compound, researchers can identify metabolic pathways that are significantly altered. This can reveal novel mechanisms of action and potential biomarkers of drug response.

The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's biological activity, identifying potential off-target effects, and discovering biomarkers for patient stratification.

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of this compound, the development of advanced and efficient synthetic strategies is paramount. Future research should focus on creating diverse libraries of derivatives with modifications at key positions.

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry and high-throughput synthesis techniques will enable the rapid generation of a large number of analogs. This will involve the use of solid-phase synthesis or solution-phase parallel synthesis to systematically modify the pyridine (B92270) ring, the carboxamide linker, and the aminopropyl side chain.

Novel Catalytic Methods: The exploration of novel catalytic methods, including C-H activation and late-stage functionalization, could provide more efficient and versatile routes to complex derivatives. These methods would allow for the introduction of a wide range of functional groups with high chemo- and regioselectivity.

Green Chemistry Approaches: The development of environmentally friendly synthetic routes should be a priority. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis process.

A summary of potential advanced synthetic strategies is provided in the table below.

| Synthetic Strategy | Description | Potential Advantages for Derivative Synthesis |

| Combinatorial Chemistry | Automated synthesis of a large number of compounds in a short time. | Rapid exploration of SAR and identification of lead compounds. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification. | High-throughput synthesis of compound libraries. |

| Catalyst-Mediated Synthesis | Use of catalysts to improve reaction efficiency and selectivity. | Access to novel and complex derivatives. |

| Green Synthesis | Use of environmentally friendly reagents and conditions. | Sustainable and cost-effective synthesis. |

Exploration of Novel Biological Targets and Untapped Therapeutic Avenues

While the biological targets of this compound are not yet fully elucidated, the pyridine-2-carboxamide scaffold is known to interact with a variety of biological targets. Future research should focus on identifying novel targets and exploring untapped therapeutic avenues for this compound and its derivatives.

Target Identification Studies: A combination of computational and experimental approaches can be used for target identification. This includes in silico screening against libraries of known protein structures, as well as experimental techniques such as chemical proteomics and genetic screens.

Exploration of New Therapeutic Areas: Based on the identified targets and the known activities of related compounds, new therapeutic areas for this compound can be explored. Potential areas of interest, based on the activities of structurally similar compounds, include neurodegenerative diseases, infectious diseases, and cancer. For instance, some aminopyridine derivatives have been investigated for their potential in treating neurological disorders. researchgate.net Additionally, related thieno[2,3-b]pyridine-2-carboxamides have shown promise as inhibitors of acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src), suggesting potential applications in Alzheimer's disease and oncology, respectively. nih.gov

The table below summarizes potential biological targets and therapeutic avenues based on the activities of related pyridine carboxamide compounds.

| Potential Biological Target | Related Compound Class | Potential Therapeutic Avenue |

| Neurotransmitter Systems | Aminopyridine derivatives | Neurological Disorders researchgate.net |

| Acetylcholinesterase | Thieno[2,3-b]pyridine-2-carboxamides | Alzheimer's Disease nih.gov |

| Proto-oncogene tyrosine-protein kinase (Src) | Thieno[2,3-b]pyridine-2-carboxamides | Cancer nih.gov |

| Various Enzymes and Receptors | General Pyridine Carboxamides | Infectious Diseases, Inflammation |

Refinement of Analytical Techniques for Enhanced Research Quantitation and Profiling

The development and validation of robust analytical techniques are essential for the preclinical and clinical development of this compound. Future research should focus on refining these techniques for enhanced sensitivity, specificity, and throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the quantification of small molecules in complex biological matrices. The development of sensitive and specific LC-MS/MS methods will be crucial for pharmacokinetic studies and for monitoring the compound's metabolism. Derivatization strategies, such as the use of pyridine-3-sulfonyl chloride, can be explored to enhance the ionization efficiency and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC): HPLC methods are essential for the purification and quality control of the compound and its derivatives. The development of new stationary phases and mobile phase compositions can improve the resolution and separation of closely related analogs. Techniques such as hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography could be particularly useful for the analysis of polar aminopyridine compounds. sielc.comhelixchrom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of the compound and its derivatives. Advanced NMR techniques, such as 2D NMR, can provide detailed information about the compound's conformation and its interactions with biological macromolecules.

The table below provides an overview of key analytical techniques and their potential applications in the research of this compound.

| Analytical Technique | Principle of Operation | Application in Research |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | Quantitation in biological samples, metabolite profiling. |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Purification, quality control, and analysis of derivatives. sielc.comhelixchrom.com |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation and conformational analysis. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of purity and potential volatile impurities. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。